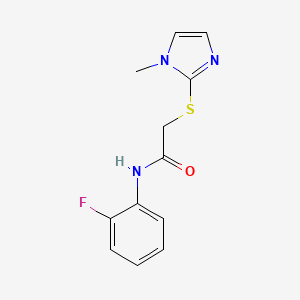
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary target of CCG-14843 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, which are all critical for cancer progression .
Mode of Action
CCG-14843 acts by inhibiting the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various proteins involved in the pathway . The compound’s action seems to target the myocardin-related transcription factor A (MRTF-A) , a critical factor for epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Biochemical Pathways
The RhoA transcriptional signaling pathway, which CCG-14843 inhibits, is involved in various cellular processes. By inhibiting this pathway, CCG-14843 can potentially affect multiple biochemical pathways downstream, leading to changes in cell adhesion, migration, and invasion .
Pharmacokinetics
Understanding the pharmacokinetics of a compound and how it impacts efficacy and toxicity is a critical part of optimizing drug design and delivery
Result of Action
CCG-14843 has shown promising results in inhibiting the growth of certain cancer cells. It has been found to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Moreover, it selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
Biochemische Analyse
Biochemical Properties
CCG-14843 is a full agonist of the Rho pathway, sharing 97% of its amino acid sequence identity with human glucagon-like peptide-1 (GLP-1) . It has been found to inhibit serum response factor (SRF)-driven luciferase expression in PC-3 cells following stimulation with constitutively active Gα13, with an IC50 value of 1 µM .
Cellular Effects
CCG-14843 has been observed to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These suppressions are caused by the inhibition of myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial–mesenchymal transition (EMT) .
Molecular Mechanism
The molecular mechanism of CCG-14843 involves the inhibition of the nuclear accumulation of MRTF-A . The interaction between MRTF-A and importin α/β1 is inhibited by CCG-14843 . Furthermore, it has been found that the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A, is the binding site for CCG-14843 .
Metabolic Pathways
Given its role as a Rho pathway agonist, it is likely involved in pathways related to cell signaling and transcription regulation .
Subcellular Localization
CCG-14843 has been found to inhibit the nuclear accumulation of MRTF-A, suggesting that it may interact with this protein in the nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Moiety: This can be achieved by reacting a suitable thiol with an acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- N-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- N-(2-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Uniqueness
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-5-3-2-4-9(10)13/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZVYBZBRLROJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B5577176.png)

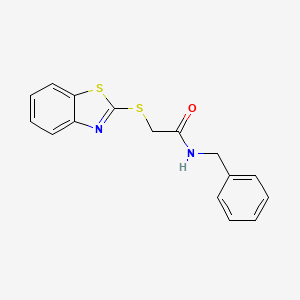
![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)
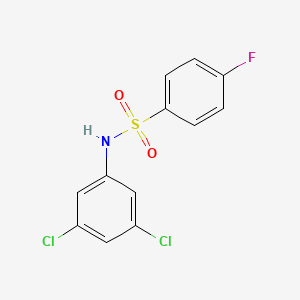
![4-Methyl-n-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5577204.png)
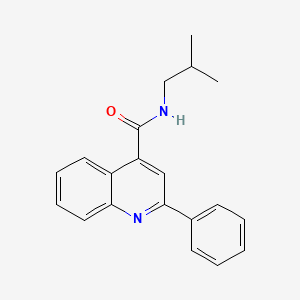
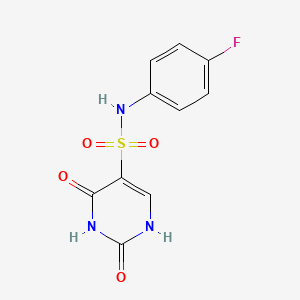

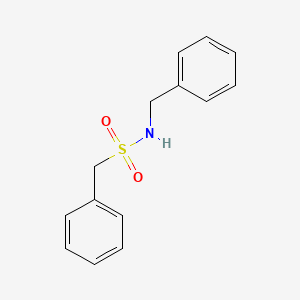
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)
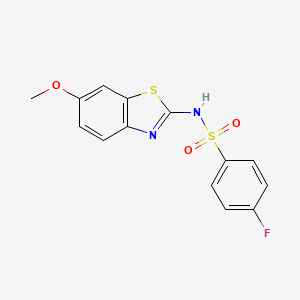
![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
